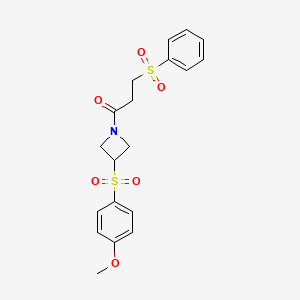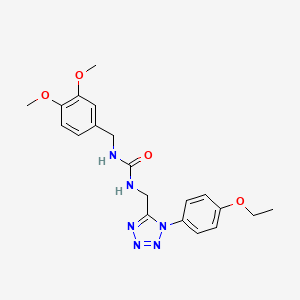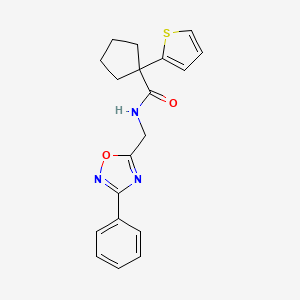
1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a useful research compound. Its molecular formula is C19H21NO6S2 and its molecular weight is 423.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Structural Studies
- Synthesis of Substituted Azetidinones : Research has focused on the synthesis of azetidinones derivatives, highlighting their significance in medicinal chemistry due to their biological and pharmacological potencies. Azetidinones are key scaffolds in various naturally occurring alkaloids, with applications in creating compounds with potential anticancer, antimicrobial, and anti-inflammatory activities (Jagannadham et al., 2019).
- Crystal Structure Analysis : Studies on the crystal packing of 4-sulfonyl β-lactams provide insights into the molecular recognition mechanisms in β-lactams, which is crucial for designing drugs with enhanced efficacy and reduced side effects (Basak et al., 2004).
Antimicrobial and Antifungal Activities
- Antimicrobial Activity : Novel azetidin-2-one based phenyl sulfonyl pyrazoline derivatives have been synthesized and tested for their antibacterial and antifungal activities. These compounds exhibit potential as new therapeutic agents against microbial infections (Shah et al., 2014).
Anticancer Properties
- Tubulin-Targeting Antitumor Agents : The synthesis and biochemical evaluation of 3-phenoxy-1,4-diarylazetidin-2-ones have shown potent antiproliferative compounds with significant activity against breast cancer cells and the ability to disrupt microtubular structure, inducing apoptosis (Greene et al., 2016).
- Cytotoxic 4-Sulfonylazetidinones : The study of 4-sulfonylazetidinones-2 and their derivatives has revealed their anticancer effects against a wide range of cancer cell cultures, demonstrating their potential as effective anticancer agents (Veinberg et al., 2004).
Molecular Recognition and Docking Studies
- Pincer Ligand Preparation : Research on the degradation of 2-azetidinones to afford CC'N-pincer ligands indicates their utility in creating complexes with potential applications in catalysis and material science (Casarrubios et al., 2015).
- Docking Studies : The crystal structure analysis and docking studies of tetrazole derivatives have provided valuable insights into the interaction of molecules with enzymes, facilitating the design of potent inhibitors for therapeutic applications (Al-Hourani et al., 2015).
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6S2/c1-26-15-7-9-17(10-8-15)28(24,25)18-13-20(14-18)19(21)11-12-27(22,23)16-5-3-2-4-6-16/h2-10,18H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCACFGSQGZSPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2837105.png)

![[5-[(E)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2837110.png)




![1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B2837115.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2837117.png)
![2-[2-(Trifluoromethyl)pyridin-4-yl]ethanamine;hydrochloride](/img/structure/B2837120.png)
![tert-butyl N-methyl-N-[(4-methylbenzenesulfonyl)oxy]carbamate](/img/structure/B2837121.png)

![2-(4-chlorophenyl)-5-methyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2837126.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2837128.png)
